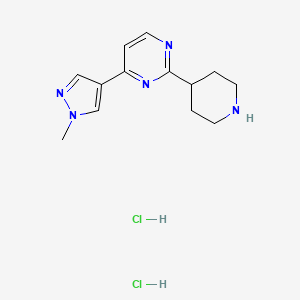

4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride

Description

4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride is a heterocyclic compound featuring a pyrimidine core substituted with a 1-methylpyrazole group at position 4 and a piperidine moiety at position 2. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological studies. The compound’s design leverages the pyrimidine scaffold’s ability to mimic ATP-binding sites in kinases, while the pyrazole and piperidine groups contribute to target specificity and pharmacokinetic optimization.

Properties

IUPAC Name |

4-(1-methylpyrazol-4-yl)-2-piperidin-4-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5.2ClH/c1-18-9-11(8-16-18)12-4-7-15-13(17-12)10-2-5-14-6-3-10;;/h4,7-10,14H,2-3,5-6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOYFWOJMRJADI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC(=NC=C2)C3CCNCC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of a β-dicarbonyl compound with a guanidine derivative.

Coupling Reactions: The final compound is obtained by coupling the pyrazole, piperidine, and pyrimidine rings through appropriate linkers and under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, the use of catalysts to enhance reaction rates, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride, highlighting structural variations, physicochemical properties, and reported biological activities:

Key Observations:

- Substituent Effects : Chloro (Cl) and fluoro (F) groups at pyrimidine C5 enhance CDK2 affinity (e.g., Compounds 17–19) . Acetamide modifications (Compounds 18–19) improve solubility and cellular uptake.

- Scaffold Flexibility: The piperidine moiety in the target compound and its analogs allows for diverse substitutions (e.g., CRT0066101’s aminobutyl group), enabling fine-tuning of kinase selectivity .

- Salt Forms : Dihydrochloride salts (as in the target compound) generally exhibit superior aqueous solubility compared to free bases, a critical factor for in vivo efficacy .

Research Findings and Implications

- CRT0066101’s neuroprotective effects via PKD2 inhibition further highlight the therapeutic versatility of this scaffold .

- Structural Diversity : Patent derivatives (e.g., 7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) demonstrate that piperidine modifications can drastically alter target engagement, supporting structure-activity relationship (SAR) optimization .

- Synthetic Accessibility : The general synthesis route involves coupling halogenated pyrimidines with amine-bearing heterocycles (e.g., 1-methyl-1H-pyrazole-4-amine), enabling scalable production of derivatives .

Biological Activity

4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular structure of 4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride can be represented as follows:

- IUPAC Name : 4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride

- Molecular Formula : C12H16Cl2N4

- Molecular Weight : 287.19 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an anti-cancer agent, antimicrobial properties, and its role as a kinase inhibitor.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. In vitro assays demonstrated that it effectively reduces cell viability in various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The compound's antimicrobial activity has also been evaluated:

- In Vitro Studies : Research has shown that it possesses antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

The mechanisms through which 4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride exerts its biological effects include:

- Kinase Inhibition : It selectively inhibits certain kinases involved in cell signaling pathways that regulate cell growth and survival.

- Antimicrobial Mechanisms : The compound disrupts bacterial cell wall synthesis or function, leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.